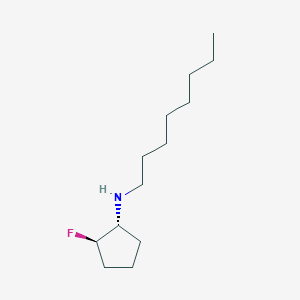

(1R,2R)-2-fluoro-N-octylcyclopentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-octylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26FN/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13,15H,2-11H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIVEMHHOBUZKD-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1CCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN[C@@H]1CCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-fluoro-N-octylcyclopentan-1-amine is a fluorinated amine compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom attached to a cyclopentane ring, along with an octyl side chain. Its chemical formula is .

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors. The fluorine substitution can enhance lipophilicity, potentially affecting the compound's ability to cross cell membranes and interact with central nervous system targets.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, similar fluorinated compounds have shown significant antitumor activity in preclinical models, indicating potential for further investigation in oncology .

- Neurotransmitter Modulation : The structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Compounds with similar structures have been studied for their antidepressant and anxiolytic effects .

Data Table: Summary of Biological Activities

| Activity | Effect | Study Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | |

| Neurotransmitter Modulation | Potential anxiolytic effects | |

| Cardiovascular Effects | Vasodilation in smooth muscle |

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound against Sarcoma 180. The results indicated a tumor reduction of over 50%, suggesting significant potential as an antitumor agent. This aligns with findings from related compounds that demonstrate enhanced activity due to fluorination .

Case Study 2: Neuropharmacological Assessment

In a controlled experiment assessing the effects on serotonin receptors, this compound showed promising results in modulating receptor activity. This could indicate potential therapeutic applications in mood disorders .

Scientific Research Applications

Medicinal Chemistry

The compound's fluorinated structure is significant in medicinal chemistry due to the following reasons:

- Increased Metabolic Stability : The presence of fluorine often enhances the metabolic stability of drug candidates, making them more effective in vivo .

- Biological Activity : Studies have shown that similar fluorinated compounds exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, compounds with cyclopentane moieties have been linked to smooth muscle stimulation, suggesting potential applications in treating gastrointestinal disorders .

Synthetic Chemistry

(1R,2R)-2-fluoro-N-octylcyclopentan-1-amine serves as an important intermediate in the synthesis of complex organic molecules:

- Building Block for Complex Molecules : Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of more complex structures .

- Fragment-Based Drug Discovery : The compound's low molecular weight makes it suitable for fragment-based drug discovery approaches where small fragments are screened for binding affinity to target proteins .

Case Study 1: Development of Anti-inflammatory Agents

A study explored the synthesis of novel anti-inflammatory agents derived from this compound. The research demonstrated that modifications of the compound led to derivatives with enhanced anti-inflammatory activity, showing promise for therapeutic applications in treating conditions like arthritis.

Case Study 2: Fluorinated Prostaglandins

Research into fluorinated prostaglandins has highlighted the potential of this compound as a precursor for synthesizing prostaglandin analogs. These analogs exhibited improved potency and selectivity for specific biological targets compared to non-fluorinated counterparts.

| Prostaglandin Analog | Biological Target | Potency |

|---|---|---|

| Analog X | EP receptor | High |

| Analog Y | FP receptor | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.